molecular formula C21H18Cl2N2O B3445691 N-(3,4-dichlorophenyl)-N'-(2,2-diphenylethyl)urea

N-(3,4-dichlorophenyl)-N'-(2,2-diphenylethyl)urea

Cat. No. B3445691
M. Wt: 385.3 g/mol
InChI Key: ZDIOKXVVVZMXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N'-(2,2-diphenylethyl)urea, commonly known as DCPU, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the calcium-activated potassium channel, which is involved in various physiological processes such as muscle contraction, neurotransmitter release, and hormone secretion.

Mechanism of Action

DCPU acts as a potent inhibitor of the calcium-activated potassium channel by binding to a specific site on the channel protein. This binding leads to a conformational change in the channel, which reduces its activity and decreases the efflux of potassium ions from the cell. This, in turn, leads to membrane depolarization and increased excitability of the cell.
Biochemical and Physiological Effects:
DCPU has been shown to have a wide range of biochemical and physiological effects. It has been reported to enhance the release of neurotransmitters such as acetylcholine and dopamine, increase the contractility of smooth muscle cells, and stimulate insulin secretion from pancreatic beta cells. DCPU has also been shown to have anticonvulsant, antihypertensive, and antidiabetic effects in animal models.

Advantages and Limitations for Lab Experiments

DCPU has several advantages as a research tool. It is a highly potent and selective inhibitor of the calcium-activated potassium channel, which makes it useful for studying the role of this channel in various physiological processes. DCPU is also stable and easy to handle, which simplifies its use in lab experiments. However, DCPU has some limitations as well. It has a relatively short half-life in vivo, which limits its use in animal studies. DCPU is also not very soluble in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on DCPU. One area of interest is the development of more potent and selective inhibitors of the calcium-activated potassium channel. Another area of research is the investigation of the role of this channel in other physiological processes such as pain perception and immune function. DCPU could also be used as a starting point for the development of new drugs for the treatment of neurological, cardiovascular, and metabolic disorders. Finally, the use of DCPU in combination with other drugs or therapies could be explored to enhance their efficacy and reduce their side effects.
Conclusion:
In conclusion, DCPU is a synthetic compound that has been widely used in scientific research as a tool to study the role of calcium-activated potassium channels in various physiological processes. It is a potent inhibitor of this channel and has been shown to have a wide range of biochemical and physiological effects. DCPU has several advantages as a research tool, but also has some limitations. There are several future directions for research on DCPU, which could lead to the development of new drugs and therapies for various diseases and conditions.

Scientific Research Applications

DCPU has been extensively used in scientific research as a tool to study the role of calcium-activated potassium channels in various physiological processes. It has been shown to modulate the activity of these channels in different cell types, including neurons, smooth muscle cells, and pancreatic beta cells. DCPU has also been used to investigate the involvement of these channels in pathological conditions such as epilepsy, hypertension, and diabetes.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2,2-diphenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O/c22-19-12-11-17(13-20(19)23)25-21(26)24-14-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,18H,14H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIOKXVVVZMXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-(2,2-diphenylethyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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